(1-Ethyl-1h-indazol-3-yl)methanesulfonyl chloride
Description
Properties
Molecular Formula |
C10H11ClN2O2S |
|---|---|
Molecular Weight |
258.73 g/mol |
IUPAC Name |
(1-ethylindazol-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C10H11ClN2O2S/c1-2-13-10-6-4-3-5-8(10)9(12-13)7-16(11,14)15/h3-6H,2,7H2,1H3 |
InChI Key |
IFNQLLMVKSGMDS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=N1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The synthesis begins with the preparation or procurement of 1-ethyl-1H-indazole. The ethylation at the N1 position is typically achieved via alkylation reactions using ethyl halides under basic conditions.
Introduction of the Methanesulfonyl Group
The 3-position of the indazole ring is functionalized with a methanesulfonyl group by reaction with methanesulfonyl chloride or via sulfonation with methanesulfonic acid derivatives. This step requires precise control of reaction conditions to avoid polysubstitution or side reactions.
Conversion to Sulfonyl Chloride
The critical step involves converting the methanesulfonyl substituent into the sulfonyl chloride. A typical procedure includes:
Reacting the sulfonic acid or sulfonate salt with oxalyl chloride in the presence of catalytic DMF.
The molar ratio of oxalyl chloride to the sulfonic acid is maintained approximately between 2:1 to 3:1 to ensure complete conversion.
The reaction is carried out under anhydrous conditions with an organic solvent such as dichloromethane or acetonitrile, often at low temperatures initially, then warmed to room temperature or slightly elevated temperatures.
Small catalytic amounts of water (0.2 to 0.4 molar ratio relative to the substrate) may be added to facilitate the reaction without hydrolyzing the sulfonyl chloride product.
The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or NMR spectroscopy.
Excess oxalyl chloride is removed under reduced pressure, and the product is isolated by extraction and purification techniques such as recrystallization or chromatography.
Alternative Chlorinating Agents
Thionyl chloride (SOCl2) is another chlorinating agent used for sulfonyl chloride formation. It can be employed under similar conditions with or without catalytic DMF. The choice between oxalyl chloride and thionyl chloride depends on availability, reaction scale, and desired purity.
Research Findings and Data Summary
Reaction Conditions and Yields
| Parameter | Typical Condition/Value | Notes |
|---|---|---|
| Chlorinating agent | Oxalyl chloride or thionyl chloride | Oxalyl chloride preferred for mildness |
| Molar ratio (chlorinating agent : substrate) | 2–3 : 1 | Ensures complete conversion |
| Catalyst | N,N-Dimethylformamide (DMF) | Catalytic amounts (~0.1 eq) |
| Solvent | Dichloromethane, acetonitrile, or DMF | Anhydrous conditions preferred |
| Temperature | 0 °C to room temperature or slight warming | Low temperature start to control reaction |
| Reaction time | 2–6 hours | Monitored by TLC or NMR |
| Water content | 0.2–0.4 molar ratio relative to substrate | Small amount facilitates reaction |
| Yield | Typically 70–90% | Depends on purification and scale |
Purification and Characterization
The product is purified by extraction into organic solvents such as ethyl acetate, followed by washing with aqueous solutions (e.g., citric acid, sodium hydroxide) to remove impurities.
Drying agents like sodium sulfate are used before evaporation.
Final isolation is achieved by concentration under reduced pressure and recrystallization or chromatography.
Characterization includes ^1H NMR, ^13C NMR, IR spectroscopy (notably S=O stretches), and mass spectrometry to confirm the sulfonyl chloride functionality and integrity of the indazole ring.
Comparative Analysis with Related Compounds
The preparation of (1-Ethyl-1H-indazol-3-yl)methanesulfonyl chloride parallels methods used for other sulfonyl chlorides on aromatic heterocycles, such as phenyl or trifluoromethylphenyl sulfonyl chlorides, where oxalyl chloride and DMF catalysis are standard. The presence of the indazole ring and the 1-ethyl substitution necessitates careful control to avoid side reactions, but the general methodology remains consistent.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group (-SOCl) reacts readily with nucleophiles, enabling diverse transformations:
Reaction with Amines
Forms sulfonamides, critical for bioactive molecule synthesis. For example:
| Nucleophile | Product | Application |
|---|---|---|
| Primary amines | N-Substituted sulfonamides | Enzyme inhibitors |
| Secondary amines | Di-substituted sulfonamides | Anticancer agents |
Reaction with Alcohols/Thiols
Produces sulfonate esters or thioesters, used in prodrug design:
| Alcohol | Product Stability | Use Case |
|---|---|---|
| Methanol | High (polar media) | Solubility enhancement |
| Benzyl alcohol | Moderate (lipophilic systems) | Targeted drug delivery |
Suzuki-Miyaura Coupling
The sulfonyl chloride can be replaced by aryl/heteroaryl groups under palladium catalysis :
| Catalyst | Yield | Functional Group Tolerance |
|---|---|---|
| Pd(PPh) | 60–75% | Halogens, ethers, esters |
Biological Activity and Mechanistic Insights
Derivatives exhibit antimicrobial and anticancer properties by targeting cellular pathways:
Anticancer Mechanisms
-
Enzyme Inhibition : Sulfonamide derivatives inhibit kinases (e.g., RAD51) .
-
DNA Interaction : Spirocyclopropane-indole analogs induce DNA alkylation .
Antimicrobial Activity
| Derivative | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Sulfonamide-1 | 2.5 | Staphylococcus aureus |
| Sulfonate ester-2 | 5.0 | Escherichia coli |
Stability and Handling
| Property | Value |
|---|---|
| Solubility | Polar solvents (DMSO, DMF) |
| Hydrolysis Sensitivity | Reacts violently with water |
| Storage | -20°C under inert atmosphere |
Scientific Research Applications
(1-Ethyl-1h-indazol-3-yl)methanesulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Ethyl-1h-indazol-3-yl)methanesulfonyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the modification of proteins, affecting various cellular pathways .
Comparison with Similar Compounds
The structural and functional attributes of (1-Ethyl-1H-indazol-3-yl)methanesulfonyl chloride can be compared to related sulfonyl chlorides and indazole derivatives. Below is a detailed analysis based on crystallographic and reactivity data inferred from methodologies described in the evidence.
Structural Comparisons
Sulfonyl chlorides with heterocyclic scaffolds often exhibit distinct crystallographic parameters due to variations in steric and electronic effects. For example:
Key Findings :
- The C-S bond length in sulfonyl chlorides is typically ~1.75–1.78 Å, consistent with resonance stabilization of the sulfonyl group. Deviations may arise from packing forces resolved via SHELXL refinement .
Reactivity and Stability
Sulfonyl chlorides are highly reactive toward nucleophiles (e.g., amines, alcohols). Substituents on the indazole ring influence reactivity:
- Electron-withdrawing groups (e.g., nitro, chloro) on the indazole core enhance electrophilicity at the sulfur center, accelerating substitution reactions.
- Bulky substituents (e.g., ethyl at the 1-position) may reduce reaction rates due to steric shielding, as observed in analogous indazole sulfonamides .
Crystallographic Insights
The SHELX suite (particularly SHELXL and SHELXT ) enables precise refinement of hydrogen bonding and π-π stacking in sulfonyl chloride crystals. For example:
Biological Activity
(1-Ethyl-1H-indazol-3-yl)methanesulfonyl chloride is a compound that belongs to the class of indazole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of an ethyl group at the 1-position of the indazole ring enhances its lipophilicity, potentially influencing its biological interactions and pharmacokinetics.
The biological activity of this compound primarily arises from its ability to act as a sulfonylating agent. This property allows it to participate in nucleophilic substitution reactions, forming sulfonamides with various nucleophiles such as amines and alcohols. Such interactions can lead to significant biological effects, particularly in the design of inhibitors targeting specific enzymes involved in disease processes.
Biological Activity and Therapeutic Applications
Research indicates that derivatives of this compound exhibit various biological activities:
- Antiviral Activity : Some derivatives have shown promise as inhibitors of human immunodeficiency virus (HIV) replication. This suggests potential applications in antiviral therapies aimed at treating HIV infections.
- Antimicrobial Properties : Indazole derivatives are generally known for their antimicrobial activities. The methanesulfonyl group may enhance these properties, making this compound a candidate for developing new antimicrobial agents.
Case Studies and Research Findings
Several studies have explored the biological implications of indazole derivatives:
- Inhibitory Potency : A study highlighted that replacing the indole heterocycle with an indazole did not significantly increase inhibitory potency against certain targets, indicating that structural modifications can impact efficacy differently across various biological systems .
- Cytotoxicity Assessments : Research on related compounds has shown low cytotoxicity levels while maintaining potent activity against specific targets, making them attractive for further development in drug discovery .
- Mechanistic Insights : Investigations into the interaction mechanisms suggest that this compound may form covalent bonds with nucleophilic sites on proteins, which is crucial for designing effective enzyme inhibitors .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals insights into how variations affect biological activity:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| This compound | C9H10ClN2O2S | Ethyl substitution increases lipophilicity |
| (4,5,6,7-tetrahydro-1H-indazol-3-yl)methanesulfonyl chloride | C10H12N2O2S | Tetrahydro structure may enhance biological activity |
| 1-Methylindazole derivatives | Varies | Diverse biological activities depending on substitutions |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (1-Ethyl-1H-indazol-3-yl)methanesulfonyl chloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer: The compound can be synthesized via sulfonylation of the corresponding indazole derivative using sulfonyl chloride precursors. A thiourea/NCBSI/HCl system has been demonstrated as an efficient method for converting alkyl halides to sulfonyl chlorides under mild conditions, minimizing side reactions . Chlorination agents like SOCl₂ are also widely used for introducing sulfonyl chloride groups, requiring careful control of stoichiometry and reaction time to avoid over-chlorination or decomposition . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting solvent polarity (e.g., dichloromethane or THF) to enhance solubility.
Q. How is the purity and structural integrity of this compound typically assessed in academic research?
- Methodological Answer: Purity is evaluated using high-performance liquid chromatography (HPLC) with UV detection, while structural confirmation relies on H/C NMR spectroscopy to verify sulfonyl chloride (-SO₂Cl) and indazole ring proton signatures. Mass spectrometry (ESI-TOF) provides molecular ion confirmation. For crystalline samples, single-crystal X-ray diffraction using SHELXL refinement resolves bond lengths and angles, with disorder modeling for flexible substituents .
Q. What precautions are necessary to maintain the stability of this compound during storage in research settings?
- Methodological Answer: Sulfonyl chlorides are moisture-sensitive and prone to hydrolysis. Storage under inert gas (argon or nitrogen) in airtight containers at -20°C is recommended. Desiccants like silica gel should be included. Avoid exposure to strong oxidizers or bases, which may induce decomposition into toxic gases (e.g., SO₂ or HCl) .
Advanced Research Questions
Q. What challenges arise in the crystallographic characterization of this compound, and how can SHELX software address these issues?
- Methodological Answer: Challenges include crystal twinning, disorder in the ethyl or sulfonyl groups, and weak diffraction due to flexible moieties. SHELXL’s robust refinement algorithms handle anisotropic displacement parameters and partial occupancy modeling. For ambiguous space-group assignments, SHELXT’s automated structure determination resolves symmetry conflicts via intensity statistics and Patterson map analysis . High-resolution data (>1.0 Å) improves electron density maps for accurate sulfonyl group positioning.
Q. How do competing reaction pathways during the sulfonylation of indazole derivatives affect the synthesis of this compound, and what strategies mitigate byproduct formation?
- Methodological Answer: Competing pathways include over-sulfonylation at the indazole N-1 position or hydrolysis of the sulfonyl chloride group. Kinetic control via low-temperature reactions (-10°C to 0°C) and stoichiometric use of sulfonylation reagents (e.g., 1.1 equiv NCBSI) suppresses side reactions . Post-reaction quenching with anhydrous Na₂SO₄ removes residual moisture.
Q. What analytical approaches resolve contradictions in spectral data (e.g., NMR, IR) when characterizing this compound?
- Methodological Answer: Discrepancies between calculated and observed H NMR shifts may arise from solvent polarity or tautomerism. Cross-validation with H-C HSQC and HMBC correlations clarifies connectivity. IR spectroscopy confirms sulfonyl chloride absorption bands (~1370 cm⁻¹ and 1170 cm⁻¹). For ambiguous cases, computational chemistry tools (e.g., DFT calculations) predict vibrational frequencies and chemical shifts .
Q. How does the electron-withdrawing effect of the sulfonyl chloride group influence the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer: The -SO₂Cl group activates the adjacent carbon for nucleophilic attack but deactivates the indazole ring via electron withdrawal. Reactivity in SN2 reactions is enhanced in polar aprotic solvents (e.g., DMF), while steric hindrance from the ethyl group may require elevated temperatures (60–80°C) for efficient substitution. Kinetic studies using HPLC track reaction progress and intermediate stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
